molecular formula C7H7IO B135260 3-Iodoanisole CAS No. 766-85-8

3-Iodoanisole

Cat. No.: B135260
CAS No.: 766-85-8
M. Wt: 234.03 g/mol
InChI Key: RSHBAGGASAJQCH-UHFFFAOYSA-N
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Description

3-Iodoanisole, also known as 1-iodo-3-methoxybenzene, is an organic compound with the molecular formula C7H7IO. It is a derivative of anisole where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom. This compound is a pale yellow liquid at room temperature and is known for its use in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodoanisole can be synthesized through several methods. One common method involves the iodination of anisole. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the third position of the benzene ring .

Another method involves the palladium-catalyzed coupling of 2-iodoanisole with terminal alkynes, followed by electrophilic cyclization . This method is particularly useful for producing this compound derivatives.

Industrial Production Methods: In industrial settings, this compound is often produced by the iodination of anisole using iodine monochloride (ICl) in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane at low temperatures to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Iodoanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Oxidation and Reduction Reactions: Products include iodinated phenols and deiodinated anisoles.

Mechanism of Action

The mechanism of action of 3-iodoanisole in chemical reactions involves the activation of the iodine atom, which acts as a leaving group. In substitution reactions, the iodine atom is replaced by a nucleophile, while in coupling reactions, the iodine atom facilitates the formation of a carbon-carbon bond through the palladium-catalyzed process . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

3-Iodoanisole can be compared with other iodinated anisoles such as 2-iodoanisole and 4-iodoanisole:

    2-Iodoanisole: The iodine atom is positioned at the second position of the benzene ring.

    4-Iodoanisole: The iodine atom is positioned at the fourth position of the benzene ring.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which allows for selective reactions at the third position of the benzene ring. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

1-iodo-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7IO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHBAGGASAJQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061105
Record name Benzene, 1-iodo-3-methoxy-
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Molecular Weight

234.03 g/mol
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CAS No.

766-85-8
Record name 3-Iodoanisole
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Record name 3-Iodoanisole
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Q & A

Q1: What is the structure and molecular formula of 3-iodoanisole?

A1: this compound is an aromatic compound consisting of an anisole ring (methoxybenzene) with an iodine atom substituted at the 3-position relative to the methoxy group. Its molecular formula is C7H7IO.

Q2: Can this compound be used to synthesize more complex molecules?

A: Yes, this compound serves as a versatile building block in organic synthesis. [, , , ] For example, it can undergo palladium-catalyzed Sonogashira and Suzuki coupling reactions to form carbon-carbon bonds, leading to biphenyl derivatives and other complex structures. [] It also acts as a starting material in the synthesis of (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]carbamic acid phenyl ester, (L)-2,3-dihydroxybutanedioic acid salt, a potential drug for Alzheimer's disease. []

Q3: How does the iodine atom in this compound influence its reactivity?

A: The iodine atom plays a crucial role in the reactivity of this compound. It can undergo halogen/zinc exchange reactions with bimetallic reagents like sBu2Zn·2LiOR, forming polyfunctional arylzinc species. [] This exchange reaction is tolerant to various functional groups, including sensitive ones like triazine, ketone, aldehyde, and nitro groups. [] Additionally, this compound can be nitrated in the presence of nitrous acid, yielding a mixture of 3-nitroanisole, 3-iodo-4-nitroanisole, and 3,6-di-iodo-4-nitroanisole. [] Interestingly, this nitration process can lead to the displacement of iodine, highlighting its reactivity. []

Q4: How does this compound react with lithium aluminate bases?

A: Research shows that this compound undergoes ortho-metallation with the bis-amido base '(i)Bu(2)Al(μ-TMP)(2)Li' resulting in a highly reactive intermediate. [] This intermediate tends to decompose into homometallic species and benzyne, even under carefully controlled conditions. [] This reaction pathway highlights the potential of this compound to generate reactive intermediates for further synthetic transformations.

Q5: Are there any analytical techniques used to study the conformational behavior of this compound?

A: Yes, 1H NMR spectroscopy has been employed to investigate the conformational distribution of this compound in solution. [] This technique provides insights into the preferred orientations of the methoxy group and iodine atom relative to the aromatic ring, further informing its reactivity and behavior in chemical reactions.

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